REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:9])[NH:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].C(=O)([O-])[O-].[K+].[K+].[Cl:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22]Cl>O>[Cl:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][N:4]1[C:3](=[O:8])[C:2]([CH3:9])([CH3:1])[NH:6][C:5]1=[O:7] |f:1.2.3|
|
Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
CC1(C(NC(N1)=O)=O)C
|
Name
|
|
Quantity
|
69 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
775 g
|
Type
|
reactant
|
Smiles
|
ClCCCCCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is removed continuously by azeotropic circulatory distillation
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered hot
|
Type
|
CUSTOM
|
Details
|
to remove the potassium chloride
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
dried to constant weight at 100°C
|
Reaction Time |
25 min |
Name
|
|
Type
|
|
Smiles
|
ClCCCCCCN1C(NC(C1=O)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |